Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound belonging to the benzoxepine class of chemicals. Benzoxepine derivatives are known for their diverse pharmacological activities, including sedative-hypnotic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and halogenated ketones.
Amidation: The amide group is introduced by reacting the chlorinated benzoxepine with an appropriate amine derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with isopropanol to form the propan-2-yl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzoxepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex benzoxepine derivatives.
- Studied for its reactivity and stability under various chemical conditions .
Biology and Medicine:
- Investigated for its potential sedative-hypnotic effects.
- Explored for its interactions with central benzodiazepine receptors, which are involved in anxiolytic and anticonvulsant activities .
Industry:
- Potential applications in the development of pharmaceuticals targeting neurological disorders.
- Used in research for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with central benzodiazepine receptors. These receptors are coupled with the GABA_A receptor, which modulates the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: Similar structure with a methoxy group instead of a chlorine atom.
Other Benzoxepine Derivatives: Various benzoxepine derivatives with different substituents on the benzoxepine ring.
Uniqueness:
- The presence of the chlorine atom at the 7th position of the benzoxepine ring distinguishes it from other similar compounds.
- Its specific interaction with central benzodiazepine receptors highlights its potential as a sedative-hypnotic agent .
Properties
Molecular Formula |
C21H18ClNO4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
propan-2-yl 4-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO4/c1-13(2)27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-10-26-19-8-5-17(22)12-16(19)11-15/h3-13H,1-2H3,(H,23,24) |
InChI Key |
KQWBBDNQDQHGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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